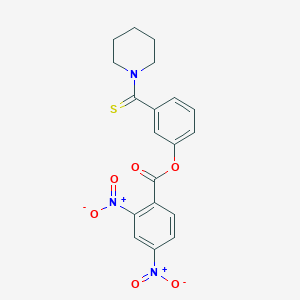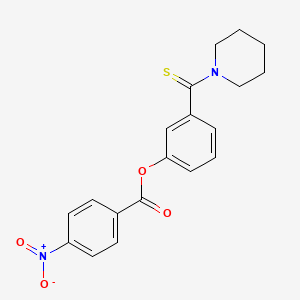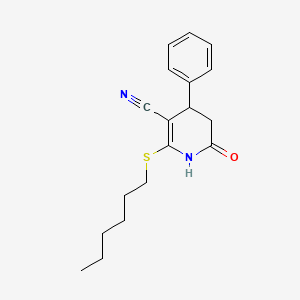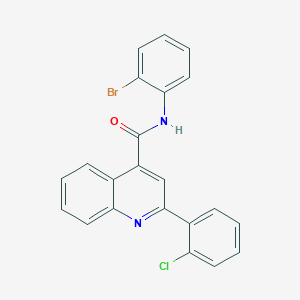
3-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of piperidine with carbon disulfide to form piperidine-1-carbothioyl chloride. This intermediate is then reacted with 3-aminophenol to form 3-(piperidine-1-carbothioyl)phenol. Finally, this compound is esterified with 2,4-dinitrobenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the dinitrobenzoate moiety can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine-1-carboxamides share structural similarities.
Dinitrobenzoate derivatives: Compounds such as 2,4-dinitrophenylhydrazine and 2,4-dinitrobenzoic acid.
Uniqueness
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to the combination of the piperidine ring and the dinitrobenzoate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C19H17N3O6S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[3-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O6S/c23-19(16-8-7-14(21(24)25)12-17(16)22(26)27)28-15-6-4-5-13(11-15)18(29)20-9-2-1-3-10-20/h4-8,11-12H,1-3,9-10H2 |
InChI Key |
OTRQQIYZUDERCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B11664216.png)
![(5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11664222.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664226.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664232.png)
![Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11664234.png)


![2-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide](/img/structure/B11664244.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11664245.png)
![3-(4-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664254.png)

![2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664270.png)

